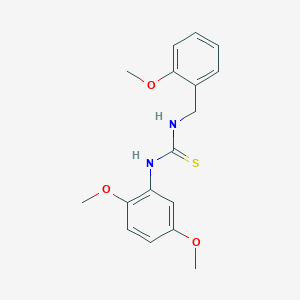![molecular formula C17H10ClNO2S B215848 4-(4-Chlorophenyl)-1,4-dihydroindeno[1,2-d][1,3]thiazine-2,5-dione](/img/structure/B215848.png)
4-(4-Chlorophenyl)-1,4-dihydroindeno[1,2-d][1,3]thiazine-2,5-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(4-Chlorophenyl)-1,4-dihydroindeno[1,2-d][1,3]thiazine-2,5-dione, also known as CPDT, is a chemical compound that has attracted significant attention from the scientific community due to its potential applications in various fields. CPDT is a heterocyclic compound that contains a thiazine ring and an indeno ring. The compound has been synthesized using various methods, and its properties have been extensively studied. In
作用机制
The mechanism of action of 4-(4-Chlorophenyl)-1,4-dihydroindeno[1,2-d][1,3]thiazine-2,5-dione is not fully understood. However, studies have shown that the compound exhibits its biological activities by interacting with various enzymes and proteins. For example, 4-(4-Chlorophenyl)-1,4-dihydroindeno[1,2-d][1,3]thiazine-2,5-dione has been shown to inhibit the activity of topoisomerase II, an enzyme that is involved in DNA replication and transcription. The compound has also been shown to inhibit the activity of protein tyrosine phosphatase 1B, an enzyme that is involved in the regulation of insulin signaling.
Biochemical and Physiological Effects
4-(4-Chlorophenyl)-1,4-dihydroindeno[1,2-d][1,3]thiazine-2,5-dione has been shown to exhibit various biochemical and physiological effects. In vitro studies have shown that the compound exhibits cytotoxicity against various cancer cell lines, including breast, lung, and colon cancer cells. 4-(4-Chlorophenyl)-1,4-dihydroindeno[1,2-d][1,3]thiazine-2,5-dione has also been shown to exhibit antiviral activity against herpes simplex virus type 1 and 2. In vivo studies have shown that the compound exhibits anti-inflammatory activity in a rat model of carrageenan-induced paw edema.
实验室实验的优点和局限性
One advantage of using 4-(4-Chlorophenyl)-1,4-dihydroindeno[1,2-d][1,3]thiazine-2,5-dione in lab experiments is its relatively simple synthesis method. The compound can be synthesized using commercially available starting materials and simple reaction conditions. Another advantage is its diverse range of potential applications in various fields. However, one limitation of using 4-(4-Chlorophenyl)-1,4-dihydroindeno[1,2-d][1,3]thiazine-2,5-dione in lab experiments is its low solubility in water, which can make it difficult to work with in aqueous solutions.
未来方向
There are several future directions for research on 4-(4-Chlorophenyl)-1,4-dihydroindeno[1,2-d][1,3]thiazine-2,5-dione. One direction is to explore the compound's potential as an anti-inflammatory agent in animal models of inflammatory diseases. Another direction is to investigate the compound's potential as a building block for the synthesis of novel conjugated polymers and organic semiconductors. Additionally, further studies are needed to elucidate the compound's mechanism of action and to optimize its biological activities for potential use in drug development.
合成方法
4-(4-Chlorophenyl)-1,4-dihydroindeno[1,2-d][1,3]thiazine-2,5-dione can be synthesized using various methods, including the reaction of 4-chloroaniline with maleic anhydride followed by cyclization with thiourea. Alternatively, the compound can be synthesized using 4-chlorophenylhydrazine and maleic anhydride followed by cyclization with Lawesson's reagent. The yield of 4-(4-Chlorophenyl)-1,4-dihydroindeno[1,2-d][1,3]thiazine-2,5-dione using these methods ranges from 40% to 70%.
科学研究应用
4-(4-Chlorophenyl)-1,4-dihydroindeno[1,2-d][1,3]thiazine-2,5-dione has been extensively studied for its potential applications in various fields, including medicinal chemistry, material science, and organic electronics. In medicinal chemistry, 4-(4-Chlorophenyl)-1,4-dihydroindeno[1,2-d][1,3]thiazine-2,5-dione has been shown to exhibit antitumor, antiviral, and antibacterial activities. The compound has also been studied for its potential use as an anti-inflammatory agent. In material science, 4-(4-Chlorophenyl)-1,4-dihydroindeno[1,2-d][1,3]thiazine-2,5-dione has been used as a building block for the synthesis of conjugated polymers and organic semiconductors. In organic electronics, 4-(4-Chlorophenyl)-1,4-dihydroindeno[1,2-d][1,3]thiazine-2,5-dione has been used as a hole-transporting material in organic light-emitting diodes.
属性
产品名称 |
4-(4-Chlorophenyl)-1,4-dihydroindeno[1,2-d][1,3]thiazine-2,5-dione |
|---|---|
分子式 |
C17H10ClNO2S |
分子量 |
327.8 g/mol |
IUPAC 名称 |
4-(4-chlorophenyl)-1,4-dihydroindeno[1,2-d][1,3]thiazine-2,5-dione |
InChI |
InChI=1S/C17H10ClNO2S/c18-10-7-5-9(6-8-10)16-13-14(19-17(21)22-16)11-3-1-2-4-12(11)15(13)20/h1-8,16H,(H,19,21) |
InChI 键 |
ACNCZDLQNSUHCI-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C3=C(C2=O)C(SC(=O)N3)C4=CC=C(C=C4)Cl |
规范 SMILES |
C1=CC=C2C(=C1)C3=C(C2=O)C(SC(=O)N3)C4=CC=C(C=C4)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![4-[[(4-Hydroxy-1-piperidinyl)-sulfanylidenemethyl]amino]benzoic acid ethyl ester](/img/structure/B215766.png)
![Ethyl 4-{[(3-methyl-1-piperidinyl)carbothioyl]amino}benzoate](/img/structure/B215768.png)
![Methyl (4-{[(3-methyl-1-piperidinyl)carbothioyl]amino}phenyl)acetate](/img/structure/B215769.png)
![N-[2-(4-fluorophenyl)ethyl]-N'-(2-methoxyphenyl)thiourea](/img/structure/B215770.png)
![1-(2,5-Dimethylphenyl)-3-[2-(4-fluorophenyl)ethyl]thiourea](/img/structure/B215771.png)
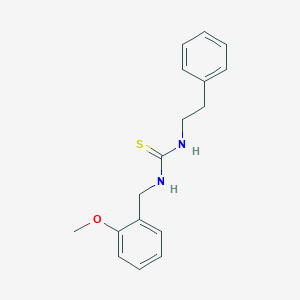
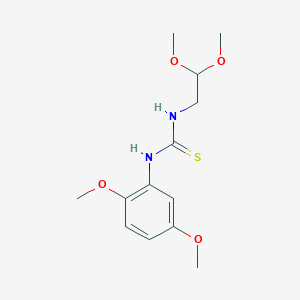
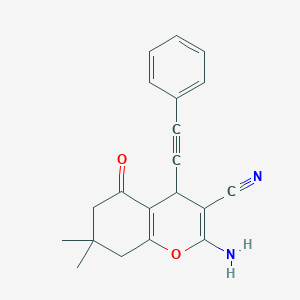
![N-[4-acetyl-5-(5-chloro-2-thienyl)-5-methyl-4,5-dihydro-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B215780.png)
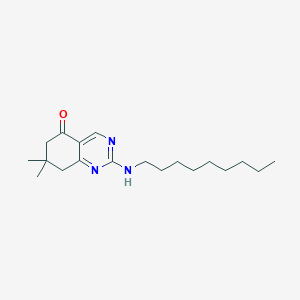
![Ethyl 1-[(3,5-dimethylanilino)carbothioyl]-3-piperidinecarboxylate](/img/structure/B215785.png)

